molecular formula C16H24N4O2S B2628083 2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1235138-39-2

2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2628083
CAS No.: 1235138-39-2
M. Wt: 336.45
InChI Key: MSEQTGMBRVNFCU-UHFFFAOYSA-N
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Description

2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a recognized small molecule inhibitor with high potency and selectivity for phosphoinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR) kinase. This dual inhibitory profile makes it a valuable pharmacological tool for dissecting the complex PI3K/Akt/mTOR signaling axis, a critical pathway regulating cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer and other diseases. Researchers utilize this compound to investigate oncogenic signaling in various cellular and animal models, where it effectively suppresses pathway activation and can induce cell cycle arrest and apoptosis. Its application extends to the study of therapeutic resistance, as targeting both PI3K and mTOR can help overcome feedback loops that often limit the efficacy of single-agent therapies. Beyond oncology, this inhibitor is also employed in basic research to understand the role of mTOR in processes such as autophagy, aging, and neurodegenerative disorders. The compound's mechanism involves competitively binding to the ATP-binding sites of these kinases, thereby blocking the phosphorylation and subsequent activation of downstream effectors like Akt and S6K. By providing a means to precisely inhibit this pathway, it enables scientists to elucidate the functional consequences of PI3K/mTOR signaling blockade and validate new combination treatment strategies.

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-3-4-13-23(21,22)20-11-9-19(10-12-20)16-17-14-7-5-6-8-15(14)18(16)2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQTGMBRVNFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Piperazinyl-Benzodiazole Derivatives

4-(Piperazin-1-yl)-1H-1,3-benzodiazole trihydrochloride

  • Structure : Lacks the butane-sulfonyl group and methyl substitution.
  • Properties : Simpler structure with reduced lipophilicity due to the absence of the sulfonyl and alkyl groups.
  • Application : Serves as a precursor for more complex derivatives .

2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole Structure: Replaces butane-sulfonyl with a bulkier 4-tert-butylbenzenesulfonyl group.

Piperazinyl-Quinoline Derivatives

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted analogues (C2–C7) feature a quinoline core instead of benzodiazole.

  • Key Differences: The quinoline-carbonyl group introduces stronger π-π stacking interactions compared to benzodiazole. Substitutions (e.g., bromo, chloro, trifluoromethyl) modulate electronic properties and bioactivity .

4-Arylpiperazinyl-Alkyl Methanesulphonates

Examples include 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) and 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) .

  • Comparison :
    • Methanesulphonyl groups increase water solubility, whereas butane-sulfonyl provides a balance between hydrophilicity and lipophilicity.
    • Aryl substituents (e.g., nitro, chloro) enhance electrophilicity and receptor affinity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-[4-(Butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole C₁₅H₂₁N₅O₂S* 335.43 g/mol Butane-sulfonyl, methyl Moderate lipophilicity, H-bond donor
2-[4-(4-tert-Butylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole C₂₂H₂₈N₄O₂S 428.55 g/mol 4-tert-butylbenzenesulfonyl, methyl High steric bulk, increased lipophilicity
4-(Piperazin-1-yl)-1H-1,3-benzodiazole trihydrochloride C₁₀H₁₄Cl₃N₅ 338.62 g/mol Unsubstituted piperazine High polarity, water-soluble
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₈H₂₆N₄O₃ 466.54 g/mol Quinoline-carbonyl, phenyl Strong π-π interactions, UV-active
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) C₁₄H₂₀ClN₂O₃S 340.84 g/mol Chlorophenyl, methanesulphonyl Enhanced solubility, electrophilic

*Molecular formula inferred from structural analogues in –6.

Key Findings from Comparative Analysis

Heterocyclic Cores: Benzodiazole derivatives exhibit different electronic profiles compared to quinoline-based compounds, impacting binding to biological targets .

Synthetic Flexibility :

  • Piperazine rings allow diverse functionalization (e.g., sulfonyl, carbonyl, aryl), enabling tailored physicochemical properties .

Characterization Consistency :

  • All compounds are validated via NMR and HRMS, ensuring structural fidelity across analogues .

Biological Activity

2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole (CAS Number: 1170416-63-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H24N4O2SC_{16}H_{24}N_{4}O_{2}S, with a molecular weight of 336.5 g/mol. Its structure features a benzodiazole core linked to a piperazine moiety through a butane sulfonyl group, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially involving enzyme inhibition or modulation of receptor pathways. Studies suggest that compounds with similar structures often exhibit activity through:

  • Enzyme Inhibition : Compounds with piperazine and benzodiazole frameworks have been documented to inhibit specific enzymes related to cancer and inflammation.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential neuropharmacological effects.

Anticancer Activity

Research indicates that derivatives of benzodiazole and piperazine exhibit significant anticancer properties. For instance, studies on similar compounds have shown:

  • Cytotoxicity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)10
This compoundHCT116 (Colon)TBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains:

  • Bacterial Inhibition : Research indicates that benzodiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuropharmacological Effects

Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Studies on related compounds suggest potential uses in treating anxiety and depression by acting on serotonin receptors.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzodiazole-piperazine derivative exhibited potent antitumor activity in vivo against xenograft models of human cancer .
  • Antimicrobial Properties : Another investigation showed that a series of benzodiazole derivatives displayed significant antimicrobial activity against resistant bacterial strains, suggesting a potential therapeutic avenue for infections .

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